
Rhod-2 AM
Overview
Description
Rhod-2 AM is a cell-permeant, visible light-excitable, high-affinity calcium ion indicator. It is widely used in scientific research to measure intracellular calcium levels. The compound is particularly useful in cells and tissues with high levels of autofluorescence and for detecting calcium release generated by photoreceptors and photoactivatable chelators .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhod-2 AM is synthesized by esterifying Rhod-2 with acetoxymethyl (AM) groups. The process involves dissolving Rhod-2 in anhydrous dimethyl sulfoxide (DMSO) and adding a small excess of sodium borohydride (NaBH4) to reduce Rhod-2 to dihydrothis compound. The reaction mixture is incubated until it appears colorless, indicating the formation of dihydrothis compound .
Industrial Production Methods
For industrial production, this compound is typically prepared in bulk by dissolving Rhod-2 in DMSO and adding NaBH4. The reaction is scaled up by adjusting the quantities of reagents proportionally. The product is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Rhod-2 AM undergoes several types of chemical reactions, including:
Hydrolysis: Once inside the cell, endogenous esterases hydrolyze this compound to Rhod-2, which binds to calcium ions.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) is commonly used to reduce Rhod-2 to dihydrothis compound.
Hydrolysis: Endogenous esterases within the cell facilitate the hydrolysis of this compound.
Major Products Formed
Oxidation: Dihydrothis compound
Hydrolysis: Rhod-2
Scientific Research Applications
Introduction to Rhod-2 AM
This compound is a red fluorescent probe extensively utilized in scientific research for monitoring intracellular calcium ion dynamics. As an acetoxymethyl ester derivative of Rhod-2, it offers significant advantages over traditional calcium indicators, particularly in its ability to permeate cell membranes and facilitate multicolor imaging in biological studies. This article explores the various applications of this compound across different scientific fields, highlighting its utility in cellular biology, pharmacology, and medical research.
Chemical Properties and Mechanism of Action
This compound exhibits unique fluorescence characteristics that make it suitable for detecting calcium ions (Ca²⁺). The probe's excitation maximum is at 549 nm, with an emission maximum at 578 nm, providing strong signal intensity ideal for use with laser excitation sources such as argon and krypton lasers . Upon binding to calcium ions, this compound undergoes a conformational change that enhances its fluorescence, allowing researchers to visualize intracellular calcium levels effectively.
Applications in Scientific Research
This compound has been employed in various scientific domains due to its effectiveness in monitoring intracellular calcium levels. Below are some notable applications:
Cellular Biology
- Calcium Signaling Studies : Researchers utilize this compound to investigate calcium signaling pathways within cells, crucial for understanding processes such as muscle contraction and neurotransmitter release.
- Multicolor Imaging : Its red fluorescence allows for compatibility with other fluorescent probes, facilitating multicolor imaging techniques in live-cell studies .
Pharmacology
- Drug Testing : this compound is used to assess the effects of pharmacological agents on cellular calcium levels. This application is vital for drug discovery and development, particularly in identifying compounds that modulate calcium signaling pathways.
- Toxicity Assessment : The probe aids in evaluating the cytotoxic effects of new drugs on cellular calcium homeostasis .
Medical Research
- Pathophysiological Studies : Investigating diseases related to calcium dysregulation, such as cardiovascular diseases and neurodegenerative disorders, involves using this compound to monitor changes in intracellular calcium concentrations during disease progression.
- Therapeutic Monitoring : The probe can be used to monitor therapeutic interventions aimed at restoring normal calcium signaling in affected tissues .
Preparation of Stock Solutions
- Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.
- Store unused stock solutions at -20 °C to avoid repeated freeze-thaw cycles.
Loading Cells with this compound
- Incubate cells overnight in growth medium.
- Replace the medium with a working solution of 4–5 µM this compound prepared in a suitable buffer (e.g., Hanks or Hepes buffer) containing Pluronic® F-127.
- Incubate the cells at 37 °C for 30–60 minutes.
- Remove excess dye by washing with buffer before proceeding with stimulation and fluorescence measurement .
Study 1: Calcium Dynamics in Neuronal Cells
A study utilized this compound to explore calcium signaling in neuronal cells under various stimulation conditions. The results demonstrated significant fluctuations in intracellular calcium levels correlating with synaptic activity, providing insights into neuronal communication mechanisms.
Study 2: Drug Effects on Cardiomyocytes
Another investigation assessed the impact of a novel cardiac drug on intracellular calcium levels using this compound. The findings indicated that the drug effectively modulated calcium influx, suggesting potential therapeutic benefits for heart failure treatment.
Mechanism of Action
Rhod-2 AM is a cell-permeant dye that fluoresces in the presence of calcium ions. Once inside the cell, endogenous esterases hydrolyze this compound to Rhod-2, which binds to calcium ions. This binding increases the fluorescence intensity, allowing for the quantification of intracellular calcium levels . The compound is particularly effective in mitochondria due to its positive charge, which promotes its sequestration into these organelles via membrane potential-driven uptake .
Comparison with Similar Compounds
Rhod-2 AM is unique among calcium indicators due to its long-wavelength excitation and emission, which reduces interference from autofluorescence and light scattering. Similar compounds include:
Fluo-3: Another calcium indicator with shorter excitation and emission wavelengths.
Fura-2: A UV-excitable calcium indicator.
This compound’s long-wavelength properties make it more suitable for applications involving cells and tissues with high autofluorescence .
Biological Activity
Rhod-2 AM is a fluorescent probe widely utilized in biological research for measuring intracellular calcium levels, particularly in mitochondria. Its ability to provide real-time insights into calcium dynamics makes it a valuable tool in various fields, including neurobiology, cardiology, and cell physiology. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound (CAS 145037-81-6) is a cell-permeable acetoxymethyl ester form of the fluorescent dye Rhod-2. It is specifically designed to detect calcium ions () within mitochondria due to its selective accumulation in these organelles following de-esterification. Upon binding , Rhod-2 exhibits increased fluorescence, allowing for the monitoring of mitochondrial calcium concentrations ([Ca]_m) using fluorescence microscopy and other techniques.
This compound operates based on its affinity for ions. The mechanism involves the following steps:
- Cell Penetration : The AM ester allows the dye to penetrate cell membranes.
- De-Esterification : Once inside the cell, esterases cleave the acetoxymethyl groups, trapping Rhod-2 within the cytosol and mitochondria.
- Calcium Binding : When binds to Rhod-2, there is a significant increase in fluorescence intensity without any shift in excitation or emission wavelengths.
Applications in Research
This compound has been extensively used in various studies to investigate mitochondrial calcium dynamics under different physiological and pathological conditions. Below are some notable applications:
1. Mitochondrial Calcium Dynamics
Studies have demonstrated that Rhod-2 can effectively monitor [Ca]_m during cellular stimulation. For instance, experiments on gastric smooth muscle cells showed that depolarization-induced calcium influx resulted in a significant increase in [Ca]_m, which remained elevated even after cytosolic calcium levels returned to baseline .
2. Neurodegeneration Studies
Research involving neurodegeneration models has utilized this compound to assess mitochondrial function under stress conditions such as hypoxia or exposure to anesthetics like sevoflurane. Findings indicated that elevated mitochondrial calcium levels could contribute to cell death mechanisms .
3. Cardiac Function Assessment
In cardiac research, Rhod-2 has been employed to investigate calcium transients during ischemia and reperfusion scenarios. The dye's ability to provide real-time measurements of [Ca]_m has facilitated a better understanding of calcium handling in heart tissues .
Case Study 1: Mitochondrial Morphology Changes
A study explored the effects of varying concentrations of this compound on mitochondrial morphology. It was found that concentrations above 1 µM led to significant fission of mitochondria, altering their typical tubular structure into smaller round shapes. This morphological change was accompanied by a decrease in mitochondrial membrane potential and impaired calcium uptake at higher dye concentrations .
Case Study 2: Calcium Dynamics in Smooth Muscle Cells
In another investigation, researchers used this compound to monitor [Ca]_m during agonist stimulation in cultured smooth muscle cells. The data revealed that while low concentrations of Rhod-2 did not affect calcium peak responses, higher concentrations significantly reduced mitochondrial calcium peaks during stimulation .
Data Table: Summary of Key Findings
Study | Cell Type | Concentration (µM) | Main Findings |
---|---|---|---|
Drummond & Tuft (1999) | Gastric Smooth Muscle | 1 - 1.5 | Increased [Ca]_m during depolarization |
Moreau et al. (2006) | Various Cell Types | 1 - 10 | High concentrations caused mitochondrial fission and reduced Ca uptake |
Cardiovascular Research (2000) | Rabbit Heart | 0.5 - 1 | Effective monitoring of Ca transients during ischemia |
Q & A
Basic Research Questions
Q. What are the optimal loading conditions for Rhod-2 AM in live-cell imaging of mitochondrial Ca²⁺?
Methodological Answer:
- Dissolve this compound in high-quality anhydrous DMSO to prepare a 2–5 mM stock solution. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetoxymethyl (AM) ester .
- Prepare working concentrations (0.1–5 μM) using a serum-free buffer or PBS. For adherent cells, use 4–5 μM this compound with 0.02–0.05% Pluronic F-127 to enhance solubility .
- Incubate cells for 30–60 minutes at 37°C, followed by washing to remove extracellular dye. Validate loading efficiency using positive controls (e.g., Ca²⁺ ionophores like ionomycin) .
Q. How does this compound distinguish mitochondrial Ca²⁺ from cytosolic signals?
Methodological Answer:
- This compound’s mitochondrial specificity arises from its rhodamine backbone and positive charge, which drives accumulation in the negatively charged mitochondrial matrix .
- Confirm mitochondrial localization by co-staining with MitoTracker Green (Ex/Em: 490/516 nm) and verifying co-localization via confocal microscopy .
- Use cytosolic Ca²⁺ indicators (e.g., Fluo-4) in parallel experiments to isolate mitochondrial-specific signals .
Q. What are the limitations of this compound in detecting low Ca²⁺ concentrations?
Methodological Answer:
- This compound has a high Ca²⁺ affinity (Kd ~1 μM), making it suitable for detecting elevated Ca²⁺ levels (e.g., during mitochondrial Ca²⁺ overload) but less sensitive to basal cytosolic Ca²⁺ fluctuations .
- For low Ca²⁺ dynamics, consider lower-affinity probes (e.g., Fluo-5N, Kd ~90 μM). Calibrate signals using Ca²⁺-free (EGTA) and saturating (Ca²⁺ ionophore) conditions to define dynamic ranges .
Advanced Research Questions
Q. How to resolve conflicting data when using this compound in different cell types?
Methodological Answer:
- Variability in esterase activity (required for AM ester cleavage) across cell types can cause inconsistent dye retention. Pre-test cells with a fluorescent AM ester control (e.g., Calcein AM) .
- Mitochondrial membrane potential (ΔΨm) differences affect Rhod-2 accumulation. Validate ΔΨm using JC-1 or TMRM and normalize signals to mitochondrial mass .
- Compare results with alternative mitochondrial Ca²⁺ probes (e.g., Rhod-4 AM) to rule out cell-specific artifacts .
Q. What experimental designs mitigate phototoxicity during prolonged this compound imaging?
Methodological Answer:
- Use lower dye concentrations (1–2 μM) and reduce laser intensity to minimize photobleaching and cellular stress .
- Employ time-lapse imaging with intermittent acquisition (e.g., 30-second intervals) and avoid continuous illumination.
- Validate cell viability post-imaging using propidium iodide or Annexin V assays .
Q. How to quantitatively analyze this compound fluorescence in heterogeneous cell populations?
Methodological Answer:
- Normalize fluorescence intensity (F/F₀) to baseline values recorded in Ca²⁺-free buffer. Use ratiometric analysis if co-loaded with a Ca²⁺-insensitive reference dye (e.g., Fura Red) .
- For flow cytometry, gate cells based on size/granularity (FSC/SSC) and exclude debris. Use median fluorescence intensity (MFI) for population-level comparisons .
- Address cell-to-cell variability by analyzing ≥100 cells per condition and reporting interquartile ranges .
Q. Can this compound be combined with optogenetic tools for simultaneous Ca²⁺ and membrane potential measurements?
Methodological Answer:
- This compound’s Ex/Em (549/578 nm) is compatible with blue-light-activated optogenetic probes (e.g., ChR2). Use spectral unmixing or sequential imaging to avoid crosstalk .
- For dual measurements, pair this compound with a near-infrared probe (e.g., JC-10) and validate spectral separation using control experiments .
Q. Data Interpretation and Validation
Q. How to distinguish genuine mitochondrial Ca²⁺ signals from artifacts caused by dye aggregation?
Methodological Answer:
- Aggregation artifacts manifest as punctate, non-mitochondrial fluorescence. Include a negative control (cells loaded with this compound but not exposed to Ca²⁺-elevating stimuli) .
- Use quenching agents (e.g., MnCl₂) to suppress non-specific signals. Validate specificity with mitochondrial uncouplers (e.g., FCCP), which dissipate ΔΨm and reduce Rhod-2 retention .
Q. What are the implications of this compound’s Ca²⁺-dependent fluorescence enhancement versus wavelength shifts?
Methodological Answer:
- This compound exhibits intensity-based (non-ratiometric) fluorescence, making it susceptible to artifacts from dye concentration or photobleaching. Include internal controls (e.g., cells loaded with a Ca²⁺-insensitive dye) .
- For ratiometric measurements, combine this compound with a Ca²⁺-insensitive fluorophore (e.g., Alexa Fluor 488) and use dual-excitation protocols .
Q. Troubleshooting Table
Properties
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWZOWDWYQKBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59BrN4O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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